molecular formula C24H25N5O3S B2705048 N-cyclopentyl-1-{[(3-methoxyphenyl)methyl]sulfanyl}-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105237-35-1

N-cyclopentyl-1-{[(3-methoxyphenyl)methyl]sulfanyl}-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2705048
CAS No.: 1105237-35-1
M. Wt: 463.56
InChI Key:
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Description

“N-cyclopentyl-1-[(3-methoxybenzyl)thio]-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic compound. It contains a triazole ring, which is a five-membered heterocycle with three nitrogen atoms and two carbon atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Synthesis Analysis

The synthesis of such compounds often involves aromatic nucleophilic substitution and heterocyclization . For instance, a mixture of appropriate 3-(substituted benzylideneamino)-5-mercapto-1H-1,2,4-triazoles and anhydrous potassium carbonate in DMF was stirred overnight to form a solid .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings including a triazole and a quinazoline. Triazoles exist in two tautomeric forms, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The triazole ring is known to readily bind in the biological system with a variety of enzymes and receptors .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. As a triazole derivative, it is likely to have the properties common to other triazole compounds .

Scientific Research Applications

Antimicrobial Activity

Compounds structurally related to "N-cyclopentyl-1-[(3-methoxybenzyl)thio]-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide" have been explored for their antimicrobial properties. For instance, quinoline derivatives containing an azole nucleus have been synthesized and evaluated for their activity against various microorganisms. The study indicated that some of these compounds exhibited moderate to good antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Özyanik et al., 2012).

Analgesic Activity

Another area of interest is the analgesic properties of quinazoline derivatives. Research involving the synthesis of new pyrazoles and triazoles bearing a dibromo-methylquinazoline moiety showed that selected compounds exhibited analgesic activity. This highlights the potential of such derivatives in pain management and the development of new analgesic drugs (Saad et al., 2011).

Anticancer Activity

The anticancer activities of 1,2,4-triazoloquinoline derivatives have been extensively investigated. A study reported the synthesis of a series of urea derivatives derived from 4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine, which were tested for their anticancer efficacy against human neuroblastoma and colon carcinoma cell lines. Some of these compounds showed significant to moderate cytotoxicity, indicating their potential as anticancer agents (Reddy et al., 2015).

Future Directions

Future research could focus on further elucidating the synthesis, properties, and potential applications of this compound. Given the biological activity of triazole compounds , it could be of interest in the development of new pharmaceuticals.

Properties

IUPAC Name

N-cyclopentyl-1-[(3-methoxyphenyl)methylsulfanyl]-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3S/c1-28-22(31)19-11-10-16(21(30)25-17-7-3-4-8-17)13-20(19)29-23(28)26-27-24(29)33-14-15-6-5-9-18(12-15)32-2/h5-6,9-13,17H,3-4,7-8,14H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVSBPRWBNYGRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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